Cas no 1537610-35-7 (7-Bromo-4-cyanoquinoline)

7-Bromo-4-cyanoquinoline 化学的及び物理的性質
名前と識別子
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- 7-Bromo-4-cyanoquinoline
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- インチ: 1S/C10H5BrN2/c11-8-1-2-9-7(6-12)3-4-13-10(9)5-8/h1-5H
- InChIKey: UMRQVJLWZSVMMU-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=C(Br)C=2)C(C#N)=CC=1
7-Bromo-4-cyanoquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR70307-1g |
7-Bromo-4-cyanoquinoline |
1537610-35-7 | 95% | 1g |
£450.00 | 2025-02-20 | |
abcr | AB598086-250mg |
7-Bromo-4-cyanoquinoline; . |
1537610-35-7 | 250mg |
€307.00 | 2024-07-19 | ||
abcr | AB598086-1g |
7-Bromo-4-cyanoquinoline; . |
1537610-35-7 | 1g |
€841.00 | 2024-07-19 | ||
Apollo Scientific | OR70307-250mg |
7-Bromo-4-cyanoquinoline |
1537610-35-7 | 95% | 250mg |
£150.00 | 2025-02-20 |
7-Bromo-4-cyanoquinoline 関連文献
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1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
7-Bromo-4-cyanoquinolineに関する追加情報
7-Bromo-4-cyanoquinoline (CAS No. 1537610-35-7): A Comprehensive Overview
7-Bromo-4-cyanoquinoline is a highly specialized organic compound with the CAS registry number 1537610-35-7. This compound belongs to the class of quinolines, which are heterocyclic aromatic compounds widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of 7-bromo-4-cyanoquinoline features a quinoline skeleton with a bromine atom at position 7 and a cyano group (-CN) at position 4. These substituents confer unique electronic and steric properties to the molecule, making it a valuable building block in organic synthesis.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 7-bromo-4-cyanoquinoline through various routes, including nucleophilic aromatic substitution and cross-coupling reactions. Researchers have demonstrated that the bromine atom at position 7 can serve as an excellent leaving group, facilitating further functionalization of the molecule. For instance, substitution reactions involving 7-bromo-4-cyanoquinoline have been employed to introduce diverse substituents, such as alkyl groups, aryl groups, or heteroaryl moieties, thereby expanding its structural diversity and potential applications.
The cyano group at position 4 plays a crucial role in modulating the electronic properties of 7-bromo-4-cyanoquinoline. Cyan groups are known for their strong electron-withdrawing effects, which can significantly influence the reactivity of the molecule in various chemical transformations. This makes 7-bromo-4-cyanoquinoline an attractive substrate for reactions involving electrophilic or nucleophilic attack. Recent studies have highlighted its utility in the construction of biologically active molecules, where precise control over electronic and steric properties is essential.
In terms of biological activity, 7-bromo-4-cyanoquinoline has shown promise in preliminary assays targeting various disease pathways. For example, researchers have reported that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in cancer progression, such as kinases and proteases. The bromine atom at position 7 has been implicated in enhancing the bioavailability of these derivatives by improving their solubility and permeability across biological membranes.
The application of 7-bromo-4-cyanoquinoline extends beyond pharmaceuticals into materials science. Its rigid quinoline framework and electron-deficient nature make it a suitable candidate for use in organic electronics. Recent investigations have explored its potential as a building block for π-conjugated systems, which are critical components in organic light-emitting diodes (OLEDs) and photovoltaic devices. The incorporation of 7-bromo-4-cyanoquinoline into such systems has been shown to enhance charge transport properties and improve device efficiency.
From an analytical standpoint, the characterization of 7-bromo-4-cyanoquinoline has benefited from advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods have provided detailed insights into its molecular structure and purity, ensuring its reliability as a starting material for further synthesis. Additionally, computational chemistry tools have been employed to predict the electronic properties and reactivity of this compound, aiding in its rational design for specific applications.
In conclusion, 7-bromo-4-cyanoquinoline (CAS No. 1537610-35-7) is a versatile compound with significant potential across multiple disciplines. Its unique structure, combined with recent advances in synthetic and analytical chemistry, positions it as a valuable tool for researchers seeking to develop innovative solutions in drug discovery and materials science.
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